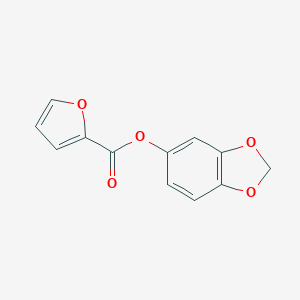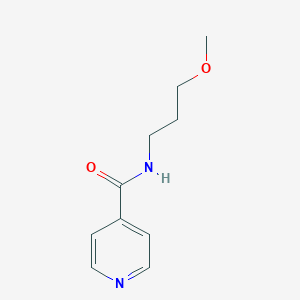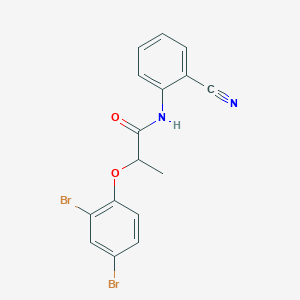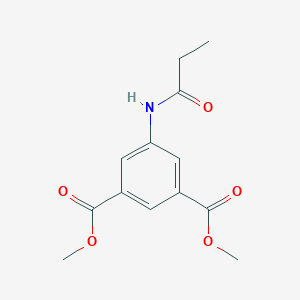
Dimethyl 5-(propionylamino)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-(propionylamino)isophthalate, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. DPI has been shown to have a wide range of effects on various biological systems, and its use has been investigated in many different fields of research.
Wirkmechanismus
Dimethyl 5-(propionylamino)isophthalate acts as a potent and selective inhibitor of PKC, an enzyme that plays a critical role in many cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in many diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. By inhibiting PKC, Dimethyl 5-(propionylamino)isophthalate can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
Dimethyl 5-(propionylamino)isophthalate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and migration. In neurons, Dimethyl 5-(propionylamino)isophthalate has been shown to enhance synaptic plasticity and improve cognitive function. In immune cells, Dimethyl 5-(propionylamino)isophthalate has been shown to modulate cytokine production and inhibit T cell proliferation. These effects suggest that Dimethyl 5-(propionylamino)isophthalate may have potential therapeutic applications in many different fields of research.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 5-(propionylamino)isophthalate has several advantages and limitations for use in lab experiments. Its selectivity for PKC makes it a valuable tool for studying the role of PKC in various biological systems. However, its potency can also make it difficult to use at higher concentrations, and its effects on other cellular processes may complicate interpretation of experimental results. Additionally, Dimethyl 5-(propionylamino)isophthalate has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on Dimethyl 5-(propionylamino)isophthalate. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic applications of Dimethyl 5-(propionylamino)isophthalate in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of Dimethyl 5-(propionylamino)isophthalate and its effects on various cellular processes.
Synthesemethoden
The synthesis of Dimethyl 5-(propionylamino)isophthalate involves several steps, including the reaction of isophthalic acid with propionyl chloride to form 5-propionylisophthalic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with dimethylamine to form Dimethyl 5-(propionylamino)isophthalate. The synthesis of Dimethyl 5-(propionylamino)isophthalate is a complex process that requires careful attention to detail and high-quality starting materials.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-(propionylamino)isophthalate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including cancer cells, neurons, and immune cells. Its use has been investigated in many different fields of research, including cancer biology, neuroscience, and immunology.
Eigenschaften
Molekularformel |
C13H15NO5 |
|---|---|
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
dimethyl 5-(propanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H15NO5/c1-4-11(15)14-10-6-8(12(16)18-2)5-9(7-10)13(17)19-3/h5-7H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
HNMXHYQNWNBSDG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



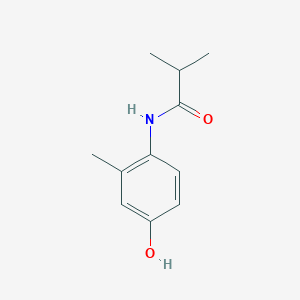
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)

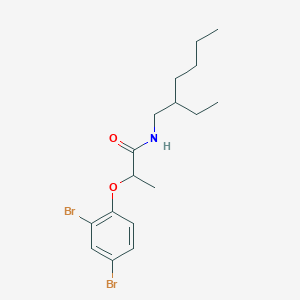


![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
